Cis-1,3-Dimethoxycyclohexane is an organic compound characterized by its molecular formula . It consists of a cyclohexane ring with two methoxy groups (–OCH₃) attached at the 1 and 3 positions in a cis configuration. This compound is notable for its unique stereochemistry, which influences its physical and chemical properties.
The presence of the methoxy groups introduces polar characteristics to the molecule, affecting its solubility and reactivity. The compound is often studied in the context of organic chemistry due to its structural features and potential applications in various
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential role as a precursor for more complex molecules.
Cis-1,3-Dimethoxycyclohexane can be synthesized through various methods:
These synthesis routes demonstrate the compound's accessibility for research and industrial applications .
Cis-1,3-Dimethoxycyclohexane has several applications in various fields:
These applications underscore the importance of this compound in both academic research and industrial contexts.
Interaction studies involving cis-1,3-Dimethoxycyclohexane focus on its behavior in various chemical environments:
Understanding these interactions is crucial for optimizing its use in synthetic processes and applications.
Cis-1,3-Dimethoxycyclohexane shares structural similarities with several compounds. Here are some related compounds along with a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans-1,3-Dimethoxycyclohexane | C8H16O2 | Different stereochemistry leading to distinct properties. |
| 1,2-Dimethoxycyclohexane | C8H16O2 | Methoxy groups at different positions affecting reactivity. |
| 1,4-Dimethoxycyclohexane | C8H16O2 | Distinct spatial arrangement influencing stability. |
| 1-Methoxycyclohexene | C7H12O | Contains a double bond; alters reactivity profile. |
Cis-1,3-Dimethoxycyclohexane's unique cis configuration gives it distinct steric and electronic properties compared to these similar compounds. Its specific arrangement allows for unique interactions and reactivity patterns that are essential for various applications in organic synthesis and material science.
The synthesis of cis-1,3-dimethoxycyclohexane was first reported in the mid-20th century as part of broader investigations into cyclohexane derivatives. Early work focused on acetalization reactions, where cyclohexanone was treated with methanol under acidic conditions to form cyclic acetals. The compound’s initial identification relied on infrared spectroscopy and nuclear magnetic resonance (NMR) techniques, which distinguished its cis configuration from trans isomers.
Nomenclature for this compound evolved alongside advancements in stereochemical terminology. The cis prefix was adopted to denote the spatial arrangement of methoxy groups on the same face of the cyclohexane ring. Its IUPAC name, (1R,3S)-1,3-dimethoxycyclohexane, reflects its stereochemical specificity. Early literature often referred to it as "1,3-dimethoxycyclohexane (cis)" until systematic naming conventions standardized its identification.
cis-1,3-Dimethoxycyclohexane has been pivotal in elucidating:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₆O₂ | |
| Molecular weight | 144.21 g/mol | |
| Boiling point | 180–182°C (estimated) | |
| Density | 0.95 g/cm³ (predicted) |
The compound’s stereochemistry became a focal point in the 1960s–1980s as researchers sought to reconcile experimental data with theoretical models. Key milestones include:
cis-1,3-Dimethoxycyclohexane exists as a liquid at room temperature (20°C) [1] [2]. The compound presents as a colorless clear liquid [1] [2], characteristic of many ether-containing cyclohexane derivatives. The molecular formula is C₈H₁₆O₂ with a molecular weight of 144.21 g/mol [1] [3] [4] [2].
The physical appearance of cis-1,3-dimethoxycyclohexane is consistent with other dimethoxycyclohexane isomers, which typically appear as colorless to almost colorless clear liquids [5] [6]. The presence of two methoxy groups (-OCH₃) attached to the cyclohexane ring in the cis-1,3 configuration imparts specific physical characteristics that distinguish it from other positional isomers.
The compound belongs to the class of cyclic ethers and exhibits typical behavior of substituted cyclohexane derivatives. Unlike aromatic compounds, it lacks chromophoric groups that would impart color, hence its colorless nature [1] [2]. The liquid state at ambient conditions is attributed to the molecular weight and intermolecular forces present in the compound.
The solubility characteristics of cis-1,3-dimethoxycyclohexane can be predicted based on its molecular structure and the established principles of solvent-solute interactions. The compound contains two methoxy functional groups which provide moderate polarity, while the cyclohexane backbone contributes significant non-polar character [7] [8].
Non-polar solvents such as hexane, cyclohexane, and benzene are expected to exhibit good solubility with cis-1,3-dimethoxycyclohexane due to the "like dissolves like" principle [7] [9] [10]. The cyclohexane ring structure provides substantial hydrophobic character that favors dissolution in hydrocarbon solvents [11] [12].
Polar aprotic solvents including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) should demonstrate good to moderate solubility with the compound [7] [8] [10]. These solvents can interact favorably with the methoxy groups through dipole-dipole interactions without competing hydrogen bonding.
Polar protic solvents such as methanol and ethanol are predicted to show moderate solubility due to potential hydrogen bonding interactions between the solvent hydroxyl groups and the ether oxygen atoms of the methoxy substituents [7] [8] [12].
Water solubility is expected to be limited, with the compound being sparingly soluble in aqueous media [7] [8] [10]. While the methoxy groups provide some polar character that could facilitate water interaction, the substantial non-polar cyclohexane framework significantly reduces aqueous solubility [13] [12].
cis-1,3-Dimethoxycyclohexane exhibits limited hydrogen bonding capabilities as it functions solely as a hydrogen bond acceptor through its ether oxygen atoms [14] [15]. The compound lacks hydrogen bond donor groups, as the methoxy substituents do not contain hydroxyl functionalities [7] [16].
The ether oxygen atoms in the methoxy groups possess lone pairs of electrons that can participate in hydrogen bonding with protic solvents or other hydrogen bond donors [14] [16] [15]. However, the hydrogen bonding capacity is weaker compared to alcohols or amines due to the lower basicity of ether oxygens relative to hydroxyl or amino groups [7] [12].
Intramolecular hydrogen bonding is not possible within the cis-1,3-dimethoxycyclohexane molecule itself, as there are no hydrogen bond donor sites available [14] [16]. This contrasts with compounds such as cis-3-methoxycyclohexanol, which can form intramolecular hydrogen bonds between hydroxyl and methoxy groups [14] [17].
The conformational effects on hydrogen bonding must be considered, as the cis-1,3 substitution pattern places both methoxy groups on the same face of the cyclohexane ring [18] [19] [20]. This spatial arrangement may influence the accessibility of the ether oxygens for intermolecular hydrogen bonding interactions with solvent molecules [14] [15].
Experimental boiling and melting point data for cis-1,3-dimethoxycyclohexane are not readily available in the current literature [1] [3] [21]. The specific thermodynamic transition temperatures for this compound have not been systematically measured or reported in major chemical databases [2].
Melting point predictions for cis-1,3-dimethoxycyclohexane are challenging due to the lack of experimental data on closely related isomers [23] [24]. The compound is expected to remain liquid at room temperature based on its reported physical state [1] [2].
Comparative analysis with substituted cyclohexane derivatives indicates that dimethoxy substitution generally increases boiling points relative to the parent cyclohexane due to enhanced intermolecular forces from the polar methoxy groups [26] [27] [28]. The cis-configuration may influence the magnitude of these interactions compared to trans-isomers [23] [24].
Heat capacity data for cis-1,3-dimethoxycyclohexane have not been experimentally determined according to available literature sources [29] [28] [30]. Systematic calorimetric studies on this specific compound are absent from thermodynamic databases and research publications [31] [32].
Partition coefficient data for cis-1,3-dimethoxycyclohexane in standard solvent systems (octanol/water, cyclohexane/water) are not experimentally available in the literature [40] [41]. Direct measurements using shake-flask methods or other partition coefficient determination techniques have not been reported for this compound [40].
Computational predictions suggest a log P value of approximately 1.59 for dimethoxycyclohexane derivatives based on structural similarity analysis [42] [4] [24]. This moderate lipophilicity indicates balanced hydrophobic and hydrophilic character resulting from the cyclohexane ring and methoxy substituents [40] [41].
Molecular interaction patterns in cis-1,3-dimethoxycyclohexane are governed by several factors. Van der Waals forces dominate interactions with non-polar molecules and solvents [19] [20]. Dipole-dipole interactions occur through the polar C-O bonds in the methoxy groups, facilitating interactions with polar solvents [7] [8].
Steric considerations play a significant role in molecular interactions due to the cis-1,3 substitution pattern [18] [19] [20]. Both methoxy groups are positioned on the same face of the cyclohexane ring, creating spatial constraints that influence the compound's ability to interact with other molecules [14] [15].
1,3-Diaxial interactions may occur depending on the conformational state of the cyclohexane ring [19] [20]. When methoxy groups occupy axial positions, steric repulsion with axial hydrogens on carbons 3 and 5 relative to each substituent can influence the compound's overall stability and interaction profile [18] [19].
The conformational equilibrium between chair forms affects the spatial orientation of methoxy groups and consequently influences intermolecular interactions [14] [18] [43]. The preferred conformation will depend on the balance between steric effects and electronic interactions within the molecule [15] [19].
| Property | Value/Description | Method/Source |
|---|---|---|
| Physical State (20°C) | Liquid | Experimental observation [1] [2] |
| Appearance | Colorless clear liquid | Literature data [1] [2] |
| Molecular Weight | 144.21 g/mol | Calculated [1] [3] [4] |
| Predicted log P | ~1.59 | Computational estimate [42] [4] |
| Water Solubility | Sparingly soluble | Structural prediction [7] [8] |
| Non-polar Solvent Solubility | Good | Theoretical assessment [7] [9] |
| Hydrogen Bond Acceptor Sites | 2 (ether oxygens) | Structural analysis [14] [15] |
| Hydrogen Bond Donor Sites | 0 | Structural analysis [7] [16] |